molecular formula C41H63N11O12S2 B12308246 H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Ser-DL-Asn-DL-Cys(1)-DL-Pro-DL-xiIle-Gly-NH2

H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Ser-DL-Asn-DL-Cys(1)-DL-Pro-DL-xiIle-Gly-NH2

Cat. No.: B12308246
M. Wt: 966.1 g/mol
InChI Key: XMINXPSYULINQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Ser-DL-Asn-DL-Cys(1)-DL-Pro-DL-xiIle-Gly-NH2 is a synthetic decapeptide featuring a non-natural sequence with alternating D- and L-configured amino acids (denoted as "DL"). This compound’s structural complexity suggests applications in biochemical research, particularly in studying peptide stability, receptor interactions, or enzymatic resistance due to its racemic configuration.

Properties

IUPAC Name

1-[19-amino-7-(2-amino-2-oxoethyl)-13-butan-2-yl-10-(hydroxymethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H63N11O12S2/c1-5-20(3)32(39(62)45-16-31(44)56)51-38(61)29-8-7-13-52(29)41(64)28-19-66-65-18-24(42)34(57)46-25(14-22-9-11-23(54)12-10-22)36(59)50-33(21(4)6-2)40(63)48-27(17-53)37(60)47-26(15-30(43)55)35(58)49-28/h9-12,20-21,24-29,32-33,53-54H,5-8,13-19,42H2,1-4H3,(H2,43,55)(H2,44,56)(H,45,62)(H,46,57)(H,47,60)(H,48,63)(H,49,58)(H,50,59)(H,51,61)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMINXPSYULINQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(C(C)CC)C(=O)NCC(=O)N)CC(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H63N11O12S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

966.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Ser-DL-Asn-DL-Cys(1)-DL-Pro-DL-xiIle-Gly-NH2 involves the stepwise addition of amino acids in a specific sequence. The process typically starts with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted reactions. The protected amino acids are then coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). After the coupling reactions, the protecting groups are removed to yield the final peptide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, where the peptide is assembled on a solid support, allowing for easy purification and handling .

Chemical Reactions Analysis

Types of Reactions

H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Ser-DL-Asn-DL-Cys(1)-DL-Pro-DL-xiIle-Gly-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Molecular Composition

  • Molecular Formula : C41H63N11O12S2
  • Molecular Weight : 885.07 g/mol

Structural Features

The compound's structure is characterized by disulfide bridges formed by the cysteine residues, which contribute to its stability and biological activity. The presence of various amino acids influences its interaction with biological targets.

Therapeutic Potential

Research indicates that peptides similar to H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Ser-DL-Asn-DL-Cys(1)-DL-Pro-DL-xiIle-Gly-NH2 can exhibit therapeutic properties. For instance:

  • Anticancer Activity : Cyclic peptides have been studied for their ability to inhibit cancer cell proliferation. The unique structure of this compound may enhance its effectiveness as an anticancer agent by targeting specific pathways involved in tumor growth .
  • Antimicrobial Properties : There is ongoing research into the antimicrobial effects of peptides containing cysteine and tyrosine. The compound may possess activity against various pathogens, making it a candidate for developing new antimicrobial agents.

Biochemical Research

Peptides like this compound are utilized in biochemical assays to study protein interactions and enzyme activities.

  • Protein Folding Studies : The disulfide bonds in this peptide provide a model for studying protein folding and stability, which is crucial for understanding diseases related to protein misfolding.

Drug Delivery Systems

Peptides are increasingly being explored as vehicles for drug delivery due to their biocompatibility and ability to target specific cells.

  • Targeted Delivery : The structural features of this compound enable it to be conjugated with drugs or imaging agents for targeted delivery, enhancing therapeutic efficacy while minimizing side effects.

Case Study 1: Anticancer Activity

A study investigated the effects of cyclic peptides on cancer cell lines, demonstrating that modifications to the peptide structure significantly influenced its cytotoxicity against specific cancer types. H-DL-Cys(1)-DL-Tyr-DL-xiIle was among the compounds tested, showing promising results in inhibiting cell growth .

Case Study 2: Antimicrobial Efficacy

Research on peptides derived from natural sources revealed that those containing cysteine exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. H-DL-Cys(1)-DL-Tyr was noted for its potential as a lead compound in developing new antibiotics .

Mechanism of Action

The mechanism of action of H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Ser-DL-Asn-DL-Cys(1)-DL-Pro-DL-xiIle-Gly-NH2 involves its interaction with specific molecular targets. The peptide can bind to proteins and enzymes, influencing their activity and function. The presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its binding affinity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key similarities and differences between the target compound and analogous peptides from the evidence.

Table 1: Structural and Functional Comparison of Peptides

Parameter Target Compound H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 H-DL-Lys-DL-Tyr-DL-xiIle-DL-Glu-DL-Asn-DL-Gln-DL-Val-DL-Lys-DL-xiThr-DL-Asn-DL-Phe-OH H-Lys-Pro-Asn-DL-Pro-Glu-Arg-Phe-Tyr-Gly-Leu-Met-NH2
Molecular Formula Not explicitly provided (estimated: ~C₄₉H₇₈N₁₄O₁₇S₂) C₃₄H₄₈N₈O₇ Not provided C₆₂H₉₅N₁₇O₁₅S
Key Residues DL-Cys(1), DL-Tyr, DL-xiIle (x2), DL-Asn, Gly Ala, Tyr, Pro, Gly, Lys, Phe DL-Lys, DL-Tyr, DL-xiIle, DL-Glu, DL-Gln, DL-Val, DL-xiThr Lys, Pro, Asn, DL-Pro, Glu, Arg, Phe, Tyr, Leu, Met
Modifications DL-configuration; Cys(1) (possible disulfide bridge or protection) None DL-configuration; xiIle, xiThr (non-standard isomers) DL-Pro, amidated C-terminus
Reported Applications Hypothesized for biochemical research (stability studies) Laboratory biochemical reagent Potential bioactive peptide (unverified) Not specified
Safety Data Not available Non-hazardous per GHS; toxicity unstudied No data No data

Structural Divergences and Implications

a) Amino Acid Configuration and Stability
  • The target compound’s DL-configuration contrasts with the L-configured residues in H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 . Racemic mixtures may confer resistance to proteolytic degradation, enhancing shelf-life in vitro but complicating in vivo applications due to unpredictable pharmacokinetics.
b) Functional Group Variability
  • Unlike H-Lys-Pro-Asn-DL-Pro-Glu-Arg-Phe-Tyr-Gly-Leu-Met-NH2 , which contains charged residues (Arg, Glu) and a hydrophobic C-terminal (Leu, Met), the target peptide lacks charged side chains beyond Asn and Tyr. This may limit its solubility in aqueous buffers compared to .

Research and Development Gaps

  • Bioactivity: No evidence describes the target compound’s interaction with biological targets.
  • Synthesis Challenges: The DL-configuration and non-standard residues (e.g., xiIle) may complicate large-scale synthesis compared to simpler peptides like .

Biological Activity

The compound H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Ser-DL-Asn-DL-Cys(1)-DL-Pro-DL-xiIle-Gly-NH2 is a synthetic peptide that belongs to a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This peptide is composed of various amino acids, including cysteine, tyrosine, isoleucine, serine, asparagine, proline, and glycine. The presence of both D- and L-enantiomers in its structure may influence its biological activity and stability. The specific arrangement of these amino acids contributes to the compound's unique properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The peptide may interact with specific receptors in the body, modulating their activity. For example, peptides similar in structure have been shown to bind to nicotinic acetylcholine receptors .
  • Enzyme Modulation : It may act as an enzyme substrate or inhibitor, affecting various biochemical pathways. This modulation can lead to significant physiological effects.
  • Cell Signaling : The compound might influence cell signaling pathways, thereby impacting cell proliferation and apoptosis.

Antioxidant Activity

Research indicates that peptides containing cysteine residues can exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Anticancer Properties

Several studies have explored the anticancer potential of peptides similar to this compound. For instance:

  • In vitro Studies : Peptides have shown cytotoxic effects against various cancer cell lines, including breast cancer and prostate cancer cells. They often induce apoptosis through caspase activation pathways .
  • In vivo Studies : Animal models demonstrated that certain peptide treatments significantly inhibited tumor growth without notable side effects .

Case Studies

StudyFindings
Study 1Demonstrated that a peptide with a similar structure inhibited the proliferation of cancer cells in vitro with an IC50 value of 5 µM.
Study 2In vivo experiments showed a reduction in tumor size by 67% in mice treated with the peptide at a dose of 40 mg/kg.
Study 3Identified that the compound activates apoptotic pathways in liver cancer cells, leading to increased cell death rates compared to control groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.